molecular formula C8H7BrFNO3 B8133466 (2-Bromo-6-fluoro-3-hydroxy-phenyl)-carbamic acid methyl ester

(2-Bromo-6-fluoro-3-hydroxy-phenyl)-carbamic acid methyl ester

Cat. No.: B8133466
M. Wt: 264.05 g/mol
InChI Key: GQTUWTKHAHOGNB-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-hydroxy-phenyl)-carbamic acid methyl ester is a useful research compound. Its molecular formula is C8H7BrFNO3 and its molecular weight is 264.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl N-(2-bromo-6-fluoro-3-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-14-8(13)11-7-4(10)2-3-5(12)6(7)9/h2-3,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTUWTKHAHOGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Bromo-6-fluoro-3-hydroxy-phenyl)-carbamic acid methyl ester is a compound of significant interest in medicinal chemistry, primarily due to its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and therapeutic applications.

Chemical Structure and Properties

The compound features a bromine and fluorine substitution on the aromatic ring, which is crucial for its biological activity. The presence of the carbamate moiety enhances its stability and bioavailability.

COX-2 Inhibition

Research indicates that compounds similar to (2-Bromo-6-fluoro-3-hydroxy-phenyl)-carbamic acid methyl ester exhibit selective inhibition of COX-2 without significantly affecting COX-1. This selectivity is advantageous as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of COX Inhibition Potency

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio
(2-Bromo-6-fluoro-3-hydroxy-phenyl)>1000.5>200
Traditional NSAIDs5102

Anti-inflammatory Effects

The compound has been shown to effectively reduce inflammation in various preclinical models. For instance, in a study involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in swelling compared to control groups .

Anticancer Activity

Emerging studies suggest that compounds with similar structures may possess anticancer properties. For instance, derivatives of phenylacetic acids have been linked to cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity
A recent study evaluated the effects of (2-Bromo-6-fluoro-3-hydroxy-phenyl)-carbamic acid methyl ester on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 12 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis .

Synthesis and Derivatives

The synthesis of (2-Bromo-6-fluoro-3-hydroxy-phenyl)-carbamic acid methyl ester typically involves the bromination and fluorination of phenolic precursors followed by carbamation. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Table 2: Synthetic Pathways for Carbamate Derivatives

StepReagents/ConditionsYield (%)
BrominationBr2, Acetic Acid85
FluorinationSelectfluor75
CarbamationMethyl chloroformate, Base90

Preparation Methods

Electrophilic Bromination of Fluorinated Phenols

Bromination of fluorophenol derivatives often employs N-bromosuccinimide (NBS) or hydrobromic acid (HBr) under acidic conditions. For instance, in the synthesis of 3-bromo-6-chloropyrazine-2-carboxylate, NBS in acetonitrile at 75–82°C achieved regioselective bromination at the ortho position relative to the amino group. Analogously, 2-fluoro-resorcinol derivatives can undergo bromination at the para position to fluorine using 48% aqueous HBr in acetic acid, yielding 2-bromo-6-fluoro-resorcinol intermediates. Reaction temperatures between −5°C and 5°C minimize side reactions, with molar ratios of 1.5–2:1 (HBr:substrate) ensuring complete conversion.

Diazotization-Bromination for Directed Halogenation

Diazotization of aniline intermediates followed by bromination provides precise control over bromine placement. For example, 3-amino-6-fluorophenol can be diazotized with sodium nitrite (2.5–3.5:1 molar ratio) in 40% HBr at −5°C to 5°C, generating a diazonium salt that decomposes to yield 3-bromo-6-fluorophenol. This method avoids competing fluorination side reactions and achieves yields >80% when using excess HBr (5–20 volumes).

Fluorination via Directed ortho-Metalation

Carbamate Formation via Chloroformate Reactions

Direct Carbamoylation of Phenolic Intermediates

The target carbamate is assembled by reacting 2-bromo-6-fluoro-3-hydroxyphenol with methyl chloroformate in the presence of a base. In analogous syntheses, sodium hydroxide (1.2–2:1 molar ratio) in tetrahydrofuran (THF) at 0°C–25°C afforded carbamates in 70–90% yields. For acid-sensitive substrates, pyridine serves as both base and solvent, with reaction times of 4–12 hours ensuring complete conversion.

Protection-Deprotection Strategies

Temporary protection of the phenol as a tert-butyloxycarbonyl (Boc) group prevents undesired side reactions during halogenation. For instance, Boc-protected 3-hydroxy-2-fluorophenol undergoes bromination with NBS, followed by Boc removal using trifluoroacetic acid (TFA) in dichloromethane. Subsequent carbamoylation with methyl chloroformate then proceeds smoothly, achieving total yields of 59–65%.

Reduction and Functional Group Interconversion

Nitro Group Reduction to Amine Intermediates

Hydrogenation of nitro precursors using Wilkinson’s catalyst ([RhCl(PPh₃)₃]) selectively reduces nitro groups to amines without affecting halogens. For example, methyl 4-fluoro-3-nitrocinnamate was hydrogenated at 20°C under 1 atm H₂ to yield the corresponding amine in 95% yield. The amine is then diazotized and converted to the phenol, enabling downstream carbamate formation.

Ketone Reduction for Hydroxy Group Installation

Diisobutylaluminum hydride (DIBAL-H) selectively reduces ketones to alcohols in toluene at 25°C, as demonstrated in the synthesis of tert-butyl carbamates. Applying this to 2-bromo-6-fluoro-3-ketophenyl intermediates would yield the requisite 3-hydroxyphenol after acidic workup.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ConditionsSource
Diazotization-BrominationDiazotization, HBr quench80–95−5°C–5°C, 40% HBr
Direct CarbamoylationMethyl chloroformate, NaOH70–900°C–25°C, THF
Boc Protection-DeprotectionBoc protection, bromination, TFA removal59–65Acetonitrile, 75–82°C
HydrogenationWilkinson’s catalyst, H₂9520°C, 1 atm H₂

Route efficiency depends on substrate stability: diazotization-bromination offers high regioselectivity but requires low temperatures, while direct carbamoylation is simpler but less tolerant of electron-deficient aromatics.

Mechanistic Considerations and Optimization

Regioselectivity in Halogenation

The ortho-directing effect of the hydroxyl group dominates over fluorine’s meta-directing tendency, ensuring bromination occurs at the 2-position. Steric hindrance from bulky substituents (e.g., Boc groups) further enhances selectivity for the 6-position during electrophilic substitution.

Solvent Effects on Carbamate Formation

Polar aprotic solvents like THF improve chloroformate reactivity by stabilizing the transition state. Conversely, protic solvents (e.g., methanol) promote hydrolysis of methyl chloroformate, necessitating anhydrous conditions .

Q & A

Q. What are the optimal synthetic routes for preparing (2-Bromo-6-fluoro-3-hydroxy-phenyl)-carbamic acid methyl ester?

Methodological Answer: The synthesis typically involves esterification of the corresponding carboxylic acid or activation of the hydroxyl group for carbamate formation. For example:

  • Step 1: React 2-bromo-6-fluoro-3-hydroxybenzoic acid with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate ester.
  • Step 2: Use anhydrous solvents (e.g., dichloromethane) under inert conditions to avoid hydrolysis of the ester group .
  • Step 3: Monitor reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure purity and stability of this compound during storage?

Methodological Answer:

  • Purity: Employ HPLC (>95% purity) with a C18 column and methanol/water mobile phase .
  • Stability: Store at 0–6°C in amber vials to prevent photodegradation and hydrolysis. Conduct stability assays under varying pH (4–9) and temperature (4–25°C) to establish degradation kinetics .

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR: Compare 1^1H and 13^13C NMR spectra with NIST or PubChem data to confirm substituent positions (e.g., bromo vs. fluoro coupling patterns) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]+^+ and isotopic patterns (Br/F contributions) .
  • FTIR: Identify carbamate C=O stretch (~1700 cm1^{-1}) and hydroxyl O-H stretch (broad, ~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the phenyl ring be addressed?

Methodological Answer:

  • Electrophilic Substitution: Use directing effects of substituents (e.g., -OH meta-directing, -Br/-F para-directing) to predict reaction sites. For example, nitration may occur at the 4-position relative to -OH .
  • Protection/Deprotection: Protect the hydroxyl group with a silyl ether (e.g., TBSCl) before bromination/fluorination to avoid side reactions .

Q. How should researchers resolve contradictions in spectral data across literature sources?

Methodological Answer:

  • Comparative Analysis: Cross-reference NMR shifts with PubChem, NIST, and experimental replicates. For example, conflicting 13^13C peaks may arise from solvent effects or tautomerism .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with observed data .

Q. What experimental designs optimize yield in multistep syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to test variables (e.g., catalyst loading, temperature). For instance, optimize Suzuki-Miyaura coupling steps using Pd catalysts and boronic acid derivatives (e.g., from ) .
  • Continuous Flow Reactors: Improve scalability and reproducibility for esterification steps, reducing side-product formation .

Q. How can researchers investigate the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) based on the bromo-fluoro pharmacophore .
  • SPR/BLI Assays: Measure binding kinetics (Kd_d) to immobilized proteins, accounting for steric effects from the carbamate group .

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